molecular formula C34H70 B13793722 Hexacosane, 9-octyl- CAS No. 55429-83-9

Hexacosane, 9-octyl-

Cat. No.: B13793722
CAS No.: 55429-83-9
M. Wt: 478.9 g/mol
InChI Key: CDTWRIBBCOMBSI-UHFFFAOYSA-N
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Description

9-Octylhexacosane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ . It is also known by its IUPAC name, 9-n-Octylhexacosane . This compound is part of the alkane family, characterized by its saturated carbon chain, which means it contains only single bonds between carbon atoms. It is a relatively large molecule with a molecular weight of 478.9196 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .

Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: 9-Octylhexacosane is used as a reference standard in analytical chemistry for the calibration of instruments like gas chromatographs. Its well-defined structure and properties make it ideal for this purpose .

Biology and Medicine: In biological research, 9-Octylhexacosane can be used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It helps in understanding the interactions between hydrocarbons and biological membranes .

Industry: This compound finds applications in the lubricant industry due to its high molecular weight and stability. It is used as a base oil in the formulation of high-performance lubricants .

Mechanism of Action

The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .

Comparison with Similar Compounds

  • Hexacosane (C₂₆H₅₄)
  • Octacosane (C₂₈H₅₈)
  • Nonacosane (C₂₉H₆₀)

Uniqueness: Compared to these similar compounds, 9-Octylhexacosane has a unique octyl side chain attached to the hexacosane backbone. This structural feature imparts different physical and chemical properties, such as a higher molecular weight and altered hydrophobic interactions .

Properties

CAS No.

55429-83-9

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

9-octylhexacosane

InChI

InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3

InChI Key

CDTWRIBBCOMBSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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